![molecular formula C13H12F2N2O2 B2434344 2-[1-(2,4-ジフルオロフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル]酢酸 CAS No. 926239-71-6](/img/structure/B2434344.png)
2-[1-(2,4-ジフルオロフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and a 3,5-dimethyl group, along with an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学的研究の応用
2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including its effects on various enzymes and receptors.
Industrial Applications: It is used as a building block in the synthesis of agrochemicals and other industrial chemicals.
作用機序
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been found to interact with their targets resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters to form the pyrazole ring. For instance, 2,4-difluorophenylhydrazine can be reacted with 3,5-dimethyl-1-phenyl-1,3-pentanedione under acidic or basic conditions to yield the desired pyrazole derivative.
Introduction of the Acetic Acid Moiety: The pyrazole derivative is then subjected to a carboxylation reaction to introduce the acetic acid moiety. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
- 2,4-Difluorophenylacetic acid
- 3,5-Dimethylpyrazole
- 2,4-Difluorophenylhydrazine
Comparison
2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to the combination of the pyrazole ring with both 2,4-difluorophenyl and 3,5-dimethyl substituents, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, the presence of the difluorophenyl group enhances its lipophilicity and potential biological activity, while the acetic acid moiety increases its solubility and reactivity in various chemical reactions.
特性
IUPAC Name |
2-[1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMUJWRASPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2434265.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)
![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)
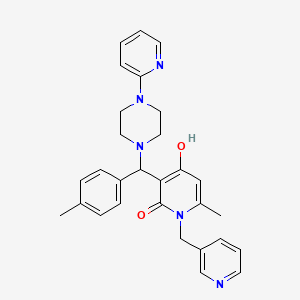
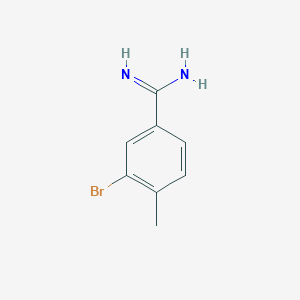
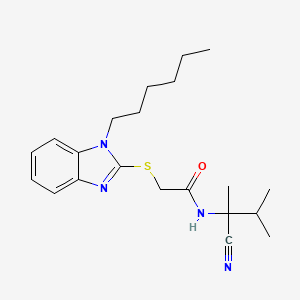
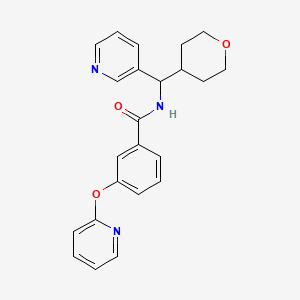

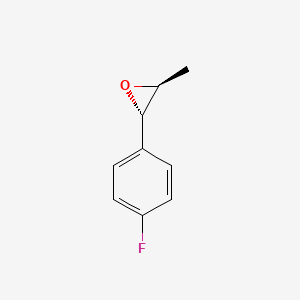
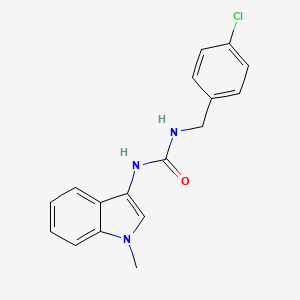
![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)
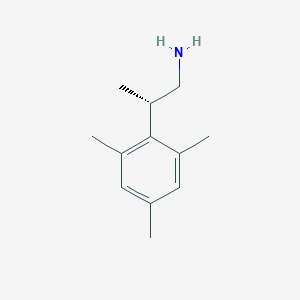

![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
